![molecular formula C17H19N3O3 B7353589 (2R)-N-(8-methoxy-3-methylquinolin-4-yl)-1-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B7353589.png)
(2R)-N-(8-methoxy-3-methylquinolin-4-yl)-1-methyl-5-oxopyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-N-(8-methoxy-3-methylquinolin-4-yl)-1-methyl-5-oxopyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'MMV390048' and is a promising drug candidate for the treatment of malaria.
Wirkmechanismus
The mechanism of action of MMV390048 is not fully understood, but it is believed to target the Plasmodium falciparum apicoplast. The apicoplast is a unique organelle found in the malaria parasite, and it is essential for the parasite's survival. MMV390048 is believed to inhibit the function of the apicoplast, leading to the death of the parasite.
Biochemical and Physiological Effects:
MMV390048 has been shown to have potent activity against multiple strains of the malaria parasite, including those that are resistant to current treatments. Additionally, MMV390048 has been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed. However, further studies are needed to fully understand the biochemical and physiological effects of MMV390048.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MMV390048 is its potent activity against multiple strains of the malaria parasite, including those that are resistant to current treatments. Additionally, MMV390048 has a favorable safety profile, making it a promising drug candidate for further development. However, one of the limitations of MMV390048 is its complex synthesis method, which can make it challenging to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research and development of MMV390048. One direction is to further optimize the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of MMV390048 and its biochemical and physiological effects. Another direction is to explore the potential applications of MMV390048 in other fields, such as cancer research or drug discovery. Overall, MMV390048 is a promising compound with significant potential for further research and development.
Synthesemethoden
The synthesis of MMV390048 involves a multistep process starting from commercially available starting materials. The synthesis process involves the reaction of 8-methoxy-3-methylquinoline-4-carboxylic acid with 2-methyl-1-pyrrolidinylamine to form the corresponding amide. The amide is then subjected to a series of reactions to form the final product, MMV390048. The synthesis of MMV390048 has been optimized to yield high purity and high yields of the final product.
Wissenschaftliche Forschungsanwendungen
MMV390048 has been extensively studied for its potential applications in the treatment of malaria. Malaria is a parasitic disease that affects millions of people worldwide, and there is an urgent need for new and effective treatments. MMV390048 has shown promising results in preclinical studies, demonstrating potent activity against multiple strains of the malaria parasite. Additionally, MMV390048 has been shown to have a favorable safety profile in animal studies, making it a promising drug candidate for further development.
Eigenschaften
IUPAC Name |
(2R)-N-(8-methoxy-3-methylquinolin-4-yl)-1-methyl-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-10-9-18-16-11(5-4-6-13(16)23-3)15(10)19-17(22)12-7-8-14(21)20(12)2/h4-6,9,12H,7-8H2,1-3H3,(H,18,19,22)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIPGHTUYPLWQN-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NC(=O)C3CCC(=O)N3C)C=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C2C(=C1NC(=O)[C@H]3CCC(=O)N3C)C=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.